Ácido 5-cloro-2,4-dinitrobenzóico

Descripción general

Descripción

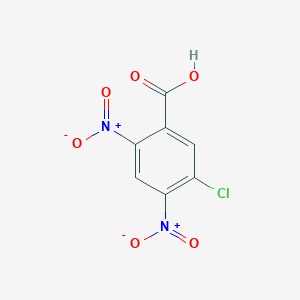

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound with the molecular formula C₇H₃ClN₂O₆ and a molecular weight of 246.56 g/mol . It is a pale yellow to yellow crystalline powder with a melting point of 180-182°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

CDNBA is primarily utilized as a reagent in organic synthesis. Its structure allows it to serve as a precursor for the synthesis of more complex molecules. The compound can undergo various chemical reactions such as substitution and reduction:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles under suitable conditions.

- Reduction Reactions : Nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) .

Analytical Chemistry

CDNBA has been employed as an analytical reagent for detecting metal ions. For instance, it has been used for the spectrophotometric determination of copper(II) ions by forming a colored complex that can be quantified through UV-visible spectroscopy .

Biological Applications

Biochemical Assays

In biological research, CDNBA serves as a probe for studying enzyme activities. Its ability to interact with various biomolecules makes it valuable in biochemical assays .

Antimicrobial Activity

Research indicates that CDNBA and its derivatives exhibit antimicrobial properties. Certain related compounds disrupt ergosterol biosynthesis in fungal cell membranes, leading to cell death. This mechanism suggests potential applications in antifungal treatments .

Potential Antitumor Agent

Studies have explored the antitumor activity of nitro-containing ligands, including CDNBA derivatives. These compounds have shown promise against human cancer cells, indicating potential therapeutic applications .

Medicinal Applications

CDNBA is being investigated for its potential use in developing new pharmaceuticals, particularly for treating tuberculosis. Its unique chemical structure may contribute to its efficacy against specific pathogens .

Industrial Applications

In industry, CDNBA is utilized in the production of dyes and pigments due to its distinct chemical properties. Its versatility makes it valuable for synthesizing various industrial chemicals .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Reagent in organic synthesis |

| Analytical Chemistry | Detection of metal ions (e.g., copper(II)) |

| Biochemistry | Probes for enzyme activity |

| Microbiology | Antifungal activity via ergosterol disruption |

| Medicine | Potential tuberculosis treatment |

| Industry | Production of dyes and pigments |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study demonstrated that CDNBA derivatives exhibited significant antifungal activity by disrupting ergosterol biosynthesis in fungi, leading to cell death at specific concentrations .

- Antitumor Activity Investigation : Research indicated that complexes involving CDNBA showed greater antitumor activity compared to traditional chemotherapeutics like cisplatin, with specific complexes inducing apoptosis in human lung and colon cancer cells .

- Metal Ion Detection Research : A study highlighted the effectiveness of CDNBA in forming stable colored complexes with metal ions, facilitating their quantification through spectrophotometry .

Mecanismo De Acción

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

Análisis Bioquímico

Biochemical Properties

The information available does not specify the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

The current literature does not provide specific details on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

5-Chloro-2,4-dinitrobenzoic acid is a solid substance that should be stored at room temperature

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloro-2,4-dinitrobenzoic acid vary with different dosages in animal models .

Transport and Distribution

The current literature does not provide specific details on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dinitrobenzoic acid typically involves the nitration of 5-chlorobenzoic acid. The process includes the following steps:

Purification: The resulting product is then purified through recrystallization to obtain pure 5-Chloro-2,4-dinitrobenzoic acid.

Industrial Production Methods

Industrial production methods for 5-Chloro-2,4-dinitrobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Nitration: Large-scale nitration of 5-chlorobenzoic acid using industrial-grade nitric and sulfuric acids.

Continuous Purification: Use of continuous crystallization and filtration systems to purify the compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2,4-dinitrobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in the presence of hydrogen gas.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrobenzoic acid: Similar in structure but lacks the chlorine atom at the 5-position.

5-Chloro-2-nitrobenzoic acid: Contains only one nitro group at the 2-position.

3,5-Dinitrobenzoic acid: Has nitro groups at the 3 and 5 positions instead of 2 and 4.

Uniqueness

5-Chloro-2,4-dinitrobenzoic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Chloro-2,4-dinitrobenzoic acid (CDNBA) is a compound with significant biological activity, particularly in biochemical assays and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₃ClN₂O₆

- Molecular Weight : 246.56 g/mol

5-Chloro-2,4-dinitrobenzoic acid is characterized by its chlorine and nitro groups, which contribute to its unique chemical reactivity and biological activity.

Biological Applications

CDNBA has been employed in various biological contexts:

- Biochemical Assays : It is used as a probe for studying enzyme activities due to its ability to interact with various biomolecules.

- Antimicrobial Activity : Certain related compounds exhibit antifungal properties by disrupting ergosterol biosynthesis in fungal cell membranes.

- Potential Antitumor Agent : Research indicates that nitro-containing ligands, including CDNBA derivatives, may possess antitumor activity, particularly against human cancer cells .

The biological activity of CDNBA can be attributed to several mechanisms:

- Enzyme Inhibition : CDNBA may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

- Cell Membrane Disruption : Similar compounds have been shown to interfere with the synthesis of ergosterol in fungi, leading to cell death through membrane disruption.

- Toxicity Profiles : Studies indicate acute toxicity towards various microorganisms, with significant mortality observed at certain concentrations .

Case Studies and Experimental Data

-

Toxicological Studies :

- In experiments with Tetrahymena pyriformis, exposure to CDNBA resulted in 100% mortality at concentrations above 101.4 µM within 60 minutes. Lower concentrations also led to significant cell death over 48 hours .

- The compound's toxicity was enhanced when subjected to UV photolysis, indicating that its degradation products may be more toxic than the parent compound .

- Antimicrobial Activity :

- Antitumor Potential :

Summary of Experimental Results

| Study Focus | Findings |

|---|---|

| Toxicity to T. pyriformis | 100% mortality at 101.4 µM within 60 min; significant effects observed at lower concentrations |

| Antimicrobial Activity | Effective against S. aureus and E. coli with notable MIC values |

| Antitumor Activity | Up to 75% growth suppression in lung cancer cells; complexes showed enhanced efficacy |

Propiedades

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.